molecular formula C9H11N3 B013045 2-(1H-Benzo[d]imidazol-6-yl)ethanamine CAS No. 110925-53-6

2-(1H-Benzo[d]imidazol-6-yl)ethanamine

Cat. No. B013045
M. Wt: 161.2 g/mol
InChI Key: GQLYNPJBFLEOIS-UHFFFAOYSA-N
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Description

“2-(1H-Benzo[d]imidazol-6-yl)ethanamine” is a compound with the molecular formula C9H11N3 . It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

While specific synthesis methods for “2-(1H-Benzo[d]imidazol-6-yl)ethanamine” were not found, benzimidazole derivatives are generally synthesized through reactions involving glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of “2-(1H-Benzo[d]imidazol-6-yl)ethanamine” consists of a benzimidazole ring attached to an ethanamine group . The benzimidazole ring is a fused ring structure that includes a benzene ring and an imidazole ring .


Physical And Chemical Properties Analysis

“2-(1H-Benzo[d]imidazol-6-yl)ethanamine” is a solid at room temperature . It has a molecular weight of 161.21 . The compound is highly soluble in water and other polar solvents .

Safety And Hazards

The safety information for “2-(1H-Benzo[d]imidazol-6-yl)ethanamine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-(3H-benzimidazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLYNPJBFLEOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438824
Record name 2-(1H-Benzimidazol-6-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzo[d]imidazol-6-yl)ethanamine

CAS RN

110925-53-6
Record name 2-(1H-Benzimidazol-6-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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